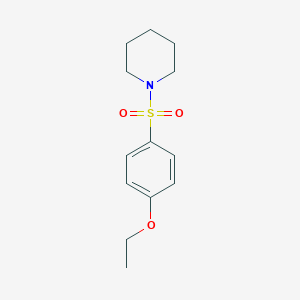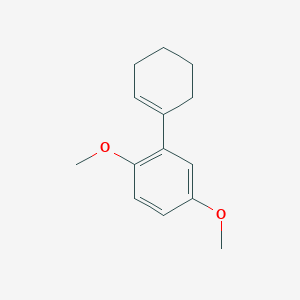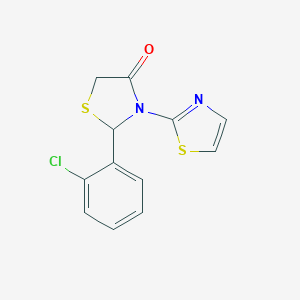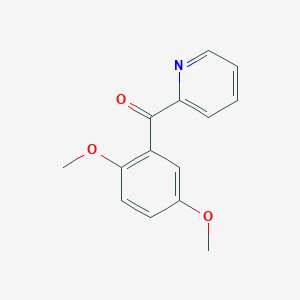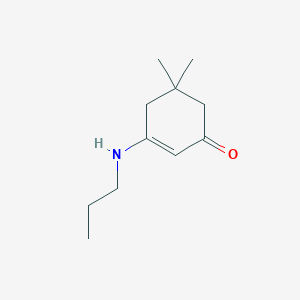
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, commonly known as DXE, is a cyclohexanone derivative that has gained attention in scientific research due to its potential as a selective inhibitor of voltage-gated sodium channels. DXE is a small molecule that has a unique structure, making it a promising candidate for developing new drugs for various medical conditions.
Mécanisme D'action
DXE selectively inhibits voltage-gated sodium channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the influx of sodium ions into the cell. This reduction in sodium influx leads to a decrease in the generation and propagation of action potentials, which can be beneficial in treating medical conditions such as epilepsy and neuropathic pain.
Effets Biochimiques Et Physiologiques
DXE has been found to have various biochemical and physiological effects. In vitro studies have shown that DXE can inhibit sodium currents in neurons and cardiac cells. DXE has also been found to have anti-arrhythmic effects in animal models of cardiac arrhythmias. DXE has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
DXE has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. DXE has a unique structure that makes it a promising candidate for developing new drugs. DXE has been found to be more selective for certain types of sodium channels than other known inhibitors, which can reduce the risk of side effects. However, DXE also has some limitations for lab experiments. Its synthesis can be challenging, and the yield can be low. DXE can also be expensive to synthesize, which can limit its availability for research.
Orientations Futures
There are several future directions for research on DXE. One direction is to further investigate its potential as a treatment for epilepsy and neuropathic pain. Another direction is to explore its anti-arrhythmic effects and its potential use in treating cardiac arrhythmias. DXE could also be used as a tool for studying the role of sodium channels in various physiological processes. Future research could also focus on improving the synthesis method and yield of DXE, as well as developing new derivatives with improved selectivity and potency.
Conclusion
In conclusion, 5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one, or DXE, is a promising candidate for developing new drugs for various medical conditions. DXE selectively inhibits voltage-gated sodium channels, which can be beneficial in treating epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has several advantages for lab experiments, including its small size and unique structure. However, its synthesis can be challenging, and the yield can be low. Future research on DXE could focus on its potential as a treatment for various medical conditions, as well as improving its synthesis and developing new derivatives.
Méthodes De Synthèse
DXE can be synthesized from 5,5-dimethylcyclohex-2-en-1-one and n-propylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of DXE can be improved by using a solvent such as toluene or dichloromethane.
Applications De Recherche Scientifique
DXE has been studied for its potential use in treating various medical conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. DXE has been found to selectively inhibit voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and cardiac cells. DXE has been shown to be more selective for certain types of sodium channels than other known inhibitors, making it a promising candidate for developing new drugs with fewer side effects.
Propriétés
Numéro CAS |
56570-54-8 |
|---|---|
Nom du produit |
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-en-1-one |
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-4-5-12-9-6-10(13)8-11(2,3)7-9/h6,12H,4-5,7-8H2,1-3H3 |
Clé InChI |
ATHWBNYVLNKQJY-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC(=O)CC(C1)(C)C |
SMILES canonique |
CCCNC1=CC(=O)CC(C1)(C)C |
Autres numéros CAS |
56570-54-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



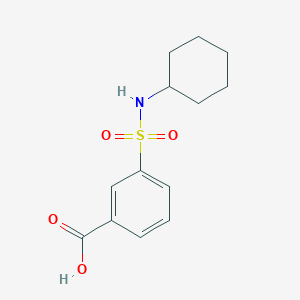

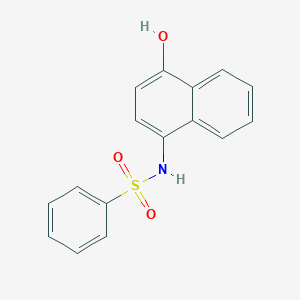
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
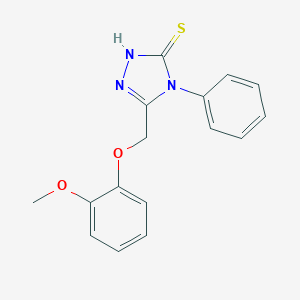
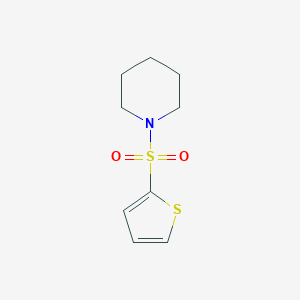
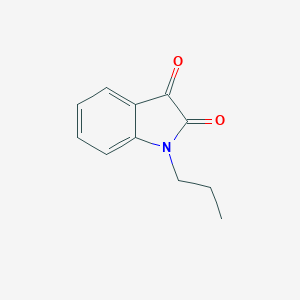
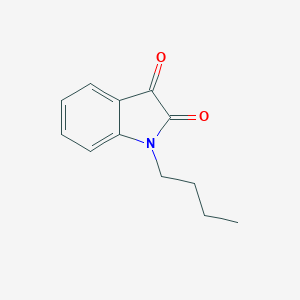
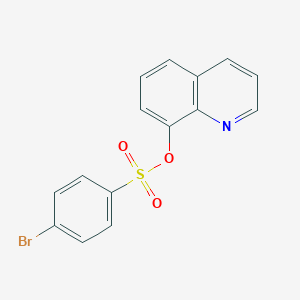
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
